4-Heptyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The thiazole ring structure is known to facilitate various chemical reactions, making it a versatile scaffold for drug development.
4-Heptyl-1,3-thiazol-2-amine can be classified under thiazole derivatives. Thiazoles are often utilized in pharmaceuticals due to their diverse biological activities. The specific compound 4-heptyl-1,3-thiazol-2-amine is particularly noted for its applications in medicinal chemistry, where it serves as a lead compound for developing new therapeutic agents.
The synthesis of 4-heptyl-1,3-thiazol-2-amine can be achieved through various methods. One common synthetic route involves the condensation of heptyl amine with thiourea and appropriate carbonyl compounds. This process typically requires heating under acidic conditions to promote the formation of the thiazole ring.
Technical Details:
4-Heptyl-1,3-thiazol-2-amine features a thiazole ring substituted with a heptyl group at the 4-position and an amino group at the 2-position. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Key Structural Data:
4-Heptyl-1,3-thiazol-2-amine can undergo several chemical reactions:
Common Reagents and Conditions:
The mechanism of action of 4-heptyl-1,3-thiazol-2-amine largely depends on its biological target. For instance, in antimicrobial applications, it may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways through interaction with bacterial proteins.
In vitro studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The precise mechanism often involves interaction with DNA or inhibition of key signaling pathways.
4-Heptyl-1,3-thiazol-2-amine has potential applications in several scientific fields:
4-Heptyl-1,3-thiazol-2-amine (systematic name: 4-heptyl-1,3-thiazol-2-amine; molecular formula: C₁₀H₁₈N₂S) represents a structurally optimized alkyl-substituted thiazole derivative gaining prominence in targeted drug design. Its core structure integrates a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with a linear heptyl (C7H15) chain at the 4-position and an amino group (-NH₂) at the 2-position [2]. This configuration combines the inherent bioactivity of the thiazole pharmacophore with tailored lipophilicity, enabling enhanced biomembrane penetration and target engagement. As a scaffold, it occupies a strategic niche in developing agents against oncological, infectious, and inflammatory pathologies, leveraging both the electronic properties of the thiazole ring and the steric contributions of the alkyl chain [3] [4].
Table 1: Fundamental Molecular Characteristics of 4-Heptyl-1,3-Thiazol-2-Amine
Property | Value |
---|---|
IUPAC Name | 4-Heptyl-1,3-thiazol-2-amine |
Molecular Formula | C₁₀H₁₈N₂S |
SMILES Notation | CCCCCCCC1=CSC(=N1)N |
InChI Key | CUAUNZQFHWHNDR-UHFFFAOYSA-N |
Predicted Collision Cross Section (Ų) | 144.7 ([M+H]+) |
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its:
Structurally modified 2-aminothiazoles underpin clinically significant agents:
The 4-position substitution in thiazoles, as in 4-heptyl-1,3-thiazol-2-amine, allows steric and hydrophobic tuning without disrupting the hydrogen-bonding capacity of the 2-amino group—critical for conserving target affinity [3] [7].
The heptyl (C7) chain at the 4-position is a strategic design element addressing key pharmacokinetic and pharmacodynamic challenges:
Table 2: Impact of Alkyl Chain Length on Thiazol-2-Amine Bioactivity
Chain Length | Example Compound | Key Bioactivity Finding | Target System |
---|---|---|---|
Methyl (C1) | 4-Methyl-1,3-thiazol-2-amine | Weak tubulin inhibition (IC₅₀ >10 μM) | Cancer cells [7] |
Butyl (C4) | 4-Butyl-1,3-thiazol-2-amine | Moderate biofilm inhibition (IC₅₀ = 1.2 μM) | P. aeruginosa [6] |
Heptyl (C7) | 4-Heptyl-1,3-thiazol-2-amine | Enhanced membrane penetration (Papp >25 × 10⁻⁶ cm/s) | Caco-2 models [3] |
Nonyl (C9) | 4-Nonyl-1,3-thiazol-2-amine | High cytotoxicity (nonselective) | HepG2 cells [4] |
Alkyl-thiazole development progressed through three key phases:
Table 3: Milestones in Alkyl-Thiazol-2-Amine Development
Era | Key Compound Class | Therapeutic Advance | Reference |
---|---|---|---|
1960s | 4-Methylthiazole antifungals | Broad-spectrum activity against dermatophytes | [4] |
2000s | 4-Pentylthiazole tubulin inhibitors | Selective G2/M arrest in solid tumors | [7] |
2010s | Heptyl-benzothiazole antibiofilm agents | Synergy with ciprofloxacin (1000-fold MIC reduction) | [6] |
2020s | Heptyl-thiazole kinase inhibitors | Nanomolar Syk inhibition for autoimmune disease targets | [10] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: